17-Hydroxywortmannin

PI3K inhibition Enzymatic assay Potency comparison

17-Hydroxywortmannin (HWT) is the superior choice for researchers requiring complete PI3K target engagement at lower concentrations, minimizing off-target effects. Its IC50 of 0.5 nM is 8.4-fold more potent than wortmannin, while its unique 17-hydroxyl group enables pegylation (e.g., PWT-458), fluorescent probe synthesis, and rapamycin conjugation—modifications impossible with generic analogs. HWT demonstrates oral activity in osteoporosis models at just 0.1 µg/kg. Procure this high-purity (≥98%) scaffold to accelerate target validation, in vivo studies, and next-generation PI3K therapeutic development.

Molecular Formula C23H26O8
Molecular Weight 430.4 g/mol
CAS No. 58053-83-1
Cat. No. B157882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name17-Hydroxywortmannin
CAS58053-83-1
Synonyms17β-hydroxy-11-(acetyloxy)-1S,6bR,7,8,9aS,10,11R,11bR-octahydro-1-(methoxymethyl)-9a,11b-dimethyl-3H-furo[4,3,2-de]indeno[4,5-h]-2-benzopyran-3,6,9-trione
Molecular FormulaC23H26O8
Molecular Weight430.4 g/mol
Structural Identifiers
SMILESCC(=O)OC1CC2(C(CCC2O)C3=C1C4(C(OC(=O)C5=COC(=C54)C3=O)COC)C)C
InChIInChI=1S/C23H26O8/c1-10(24)30-13-7-22(2)12(5-6-14(22)25)16-18(13)23(3)15(9-28-4)31-21(27)11-8-29-20(17(11)23)19(16)26/h8,12-15,25H,5-7,9H2,1-4H3/t12-,13+,14-,15+,22-,23-/m0/s1
InChIKeyXLJORQYAOTYVQS-OGCOKEDGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





17-Hydroxywortmannin (CAS 58053-83-1): Potent PI3K Inhibitor with Enhanced Potency and Derivatization Capabilities


17-Hydroxywortmannin (Wortmannin-17β-ol, HWT), a semi-synthetic analog of the fungal metabolite wortmannin, is an orally active, irreversible inhibitor of phosphatidylinositol-3-kinase (PI3K) with a reported IC50 of 0.5 nM against the enzyme . In addition to its exceptional PI3K potency, it also inhibits the mammalian target of rapamycin (mTOR) at higher concentrations (IC50 = 193 nM) and suppresses osteoclast resorption (IC50 = 10 nM) . The presence of the 17-hydroxyl group distinguishes it from its parent compound, providing a crucial functional handle for further chemical modifications such as pegylation and conjugation to create novel therapeutics with improved properties [1].

Why Generic Substitution Fails: Critical Differences Between 17-Hydroxywortmannin and Related PI3K Inhibitors


While wortmannin and its analogs share a common PI3K inhibitory mechanism, substituting 17-Hydroxywortmannin (HWT) with a generic analog like wortmannin or PX-866 is not scientifically equivalent due to quantifiable differences in potency, derivatization potential, and downstream stability. HWT demonstrates an 8.4-fold greater potency against PI3K than wortmannin (IC50 = 0.5 nM vs. 4.2 nM) . Furthermore, the 17-hydroxyl group is essential for creating next-generation compounds like pegylated PWT-458, which shows improved therapeutic index, or ring-opened analogs with significantly improved stability and solubility [1] [2]. These distinct properties make HWT a uniquely valuable tool for both basic research and as a scaffold for drug development, where simple alternatives cannot match its performance or utility.

Quantitative Differentiation Evidence: 17-Hydroxywortmannin vs. In-Class Comparators


Superior PI3K Inhibitory Potency vs. Parent Compound Wortmannin

17-Hydroxywortmannin (HWT) exhibits an 8.4-fold higher potency against PI3K compared to its parent compound, wortmannin . This increase in potency is critical for experiments requiring maximal target engagement at lower compound concentrations, minimizing potential off-target effects.

PI3K inhibition Enzymatic assay Potency comparison

Superior PI3K Inhibitory Potency vs. Parent Compound Wortmannin

17-Hydroxywortmannin (HWT) exhibits an 8.4-fold higher potency against PI3K compared to its parent compound, wortmannin . This increase in potency is critical for experiments requiring maximal target engagement at lower compound concentrations, minimizing potential off-target effects.

PI3K inhibition Enzymatic assay Potency comparison

Essential 17-Hydroxyl Handle Enables Derivatization to Improve Drug Properties

Unlike wortmannin, the 17-hydroxyl group of HWT serves as a critical chemical handle for creating derivatives with enhanced drug-like properties. Pegylation at this site yielded PWT-458, which showed a higher therapeutic index in vivo [1]. Ring-opening of the reactive furan ring with amines, a strategy made possible by the 17-hydroxy motif, produced compounds with significantly greater stability and aqueous solubility, and a larger therapeutic index compared to the parent molecule [2].

Medicinal chemistry Prodrug design Stability

Essential 17-Hydroxyl Handle Enables Derivatization to Improve Drug Properties

Unlike wortmannin, the 17-hydroxyl group of HWT serves as a critical chemical handle for creating derivatives with enhanced drug-like properties. Pegylation at this site yielded PWT-458, which showed a higher therapeutic index in vivo [1]. Ring-opening of the reactive furan ring with amines, a strategy made possible by the 17-hydroxy motif, produced compounds with significantly greater stability and aqueous solubility, and a larger therapeutic index compared to the parent molecule [2].

Medicinal chemistry Prodrug design Stability

Orally Bioavailable and In Vivo Active in Bone Resorption Models

17-Hydroxywortmannin is orally active and demonstrates significant in vivo efficacy. In an ovariectomized (OVX) rat model of osteoporosis, oral administration of a very low dose (0.1 μg/kg for 5 weeks) prevented estrogen-deficiency induced bone loss . This is a key differentiator from wortmannin, which is poorly bioavailable and highly unstable in vivo, making HWT a superior tool for studying PI3K biology in whole-animal models.

In vivo pharmacology Oral bioavailability Osteoclast

Orally Bioavailable and In Vivo Active in Bone Resorption Models

17-Hydroxywortmannin is orally active and demonstrates significant in vivo efficacy. In an ovariectomized (OVX) rat model of osteoporosis, oral administration of a very low dose (0.1 μg/kg for 5 weeks) prevented estrogen-deficiency induced bone loss . This is a key differentiator from wortmannin, which is poorly bioavailable and highly unstable in vivo, making HWT a superior tool for studying PI3K biology in whole-animal models.

In vivo pharmacology Oral bioavailability Osteoclast

Precursor for Next-Generation PI3K/mTOR Dual Inhibitors with Enhanced Antitumor Activity

HWT serves as a precursor for hybrid inhibitors that target both PI3K and mTOR, a strategy to overcome resistance. Conjugation of HWT with rapamycin via a prodrug linker led to compounds with superior antitumor activity [1]. This approach leverages the 17-hydroxyl group of HWT for linking, a functional group absent in wortmannin, thus uniquely positioning HWT for the development of these potent dual inhibitors.

PI3K/mTOR dual inhibition Antitumor Drug conjugates

Precursor for Next-Generation PI3K/mTOR Dual Inhibitors with Enhanced Antitumor Activity

HWT serves as a precursor for hybrid inhibitors that target both PI3K and mTOR, a strategy to overcome resistance. Conjugation of HWT with rapamycin via a prodrug linker led to compounds with superior antitumor activity [1]. This approach leverages the 17-hydroxyl group of HWT for linking, a functional group absent in wortmannin, thus uniquely positioning HWT for the development of these potent dual inhibitors.

PI3K/mTOR dual inhibition Antitumor Drug conjugates

Optimal Scientific and Industrial Applications for 17-Hydroxywortmannin


High-Precision PI3K Inhibition in Cellular Assays Requiring Maximum Potency

For researchers studying PI3K-dependent signaling pathways, 17-Hydroxywortmannin (HWT) is the optimal choice due to its 0.5 nM IC50, which is 8.4-fold more potent than wortmannin . This allows for complete target engagement at lower compound concentrations, minimizing non-specific cellular effects. This is especially critical in studies requiring extended treatment durations or in cells with low PI3K expression where wortmannin may not achieve sufficient inhibition without cytotoxic off-target effects. Its potency makes it a superior tool for target validation and mechanistic studies.

In Vivo Pharmacology of PI3K in Oral Dosing Models

HWT's oral activity, demonstrated by its ability to prevent osteoporosis at a dose of 0.1 μg/kg in rats , makes it a critical reagent for in vivo studies. Unlike the parent compound wortmannin, which is highly unstable and unsuitable for oral administration, HWT enables practical, long-term oral dosing regimens. This application is particularly valuable for researchers studying the chronic effects of PI3K inhibition in models of cancer, metabolic disorders, and bone diseases, where consistent, systemic exposure is required for weeks or months.

Medicinal Chemistry Scaffold for Developing Stable and Soluble PI3K Inhibitors

For medicinal chemistry and drug discovery teams, HWT is not a final drug candidate but an essential scaffold for optimization. The 17-hydroxyl group enables the synthesis of ring-opened analogs that overcome the inherent instability, insolubility, and toxicity of the wortmannin class, leading to compounds with a larger therapeutic index . This application is crucial for transforming a potent but flawed chemotype into a viable drug lead, a process that cannot begin with wortmannin.

Synthesis of Advanced Probes and Conjugates for Targeted Therapy Research

The 17-hydroxyl group of HWT provides a unique attachment point for creating sophisticated chemical biology tools and next-generation therapeutics. It has been successfully used to synthesize fluorescent probes for PI3K localization studies , PEGylated prodrugs like PWT-458 with improved pharmacokinetics [3], and PI3K/mTOR dual inhibitor conjugates with rapamycin . These applications are impossible with wortmannin, making HWT a foundational building block for labs focused on creating novel PI3K-targeting agents.

Technical Documentation Hub

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